Product packaging for Lumefantrine β-D-Glucuronide(Cat. No.:)

Lumefantrine β-D-Glucuronide

Cat. No.: B1163615
M. Wt: 705.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lumefantrine β-D-Glucuronide is a major phase II metabolite of Lumefantrine, an important antimalarial agent used in combination therapy (Artemether-Lumefantrine) against Plasmodium falciparum . This metabolite is formed in the liver via glucuronidation, a critical pathway for the detoxification and elimination of many drugs . The parent drug, Lumefantrine, is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), and the resulting products are further processed by glucuronidation . The characterization of metabolites like this compound is essential for advanced pharmacokinetic studies. Researchers can use this authentic standard to investigate the metabolic fate of Lumefantrine, quantify exposure to its metabolites, and understand the potential for drug-drug interactions, particularly in patients co-administered medications that induce or inhibit CYP enzymes or UGT isoforms . Furthermore, this metabolite is a critical reagent in developing and validating robust bioanalytical methods, such as LC-MS/MS, for monitoring drug and metabolite levels in biological samples during clinical research and therapeutic drug monitoring . Its availability as a defined compound aids in elucidating the complete pharmacological profile and safety of Lumefantrine-based therapies.

Properties

Molecular Formula

C₃₆H₄₀Cl₃NO₇

Molecular Weight

705.06

Synonyms

(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Contextualization As a Major Metabolite of Lumefantrine

Lumefantrine (B1675429) undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP3A4, which converts it to its major active metabolite, desbutyl-lumefantrine. wikipedia.orgdrugbank.comresearchgate.netjcimcr.org Subsequently, both lumefantrine and desbutyl-lumefantrine undergo a phase II metabolic reaction known as glucuronidation. researchgate.netvirginia.edu This process involves the attachment of a glucuronic acid molecule, resulting in the formation of more polar, water-soluble compounds that are more readily excreted from the body. uef.fiwikipedia.orgijpcbs.com

In animal studies involving dogs and rats, the glucuronidation of lumefantrine has been observed to occur both directly and following oxidative biotransformation. nafdac.gov.ngtmda.go.tzfda.gov The resulting metabolites, including glucuronides of lumefantrine and desbutyl-lumefantrine, are primarily eliminated in the bile and subsequently excreted in the feces. tmda.go.tz While desbutyl-lumefantrine exhibits greater antimalarial potency in vitro than the parent drug, its systemic exposure in humans is less than 1% of that of lumefantrine. nafdac.gov.ngtmda.go.tznih.gov The formation of Lumefantrine β-D-Glucuronide is therefore a key step in the detoxification and clearance pathway of lumefantrine. researchgate.netvirginia.edu

Academic Significance of Glucuronide Conjugates in Xenobiotic Disposition

Glucuronidation is a major phase II metabolic pathway for a vast array of foreign compounds (xenobiotics), including drugs, pollutants, and toxins. uef.fiwikipedia.orgnih.gov This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver but also present in other tissues like the intestines and kidneys. uef.fiijpcbs.com The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their elimination from the body via urine or bile. wikipedia.orgijpcbs.com

By converting xenobiotics into more hydrophilic glucuronide conjugates, this pathway generally leads to their detoxification and inactivation. uef.finih.gov This transformation is crucial as it reduces the biological activity of the parent compound and prevents its accumulation in the body to potentially toxic levels. ijpcbs.com The academic significance of studying glucuronide conjugates like Lumefantrine (B1675429) β-D-Glucuronide lies in understanding the efficiency and potential variability of this critical detoxification process, which can be influenced by genetic factors, disease states, and co-administered drugs. ijpcbs.comnih.gov

Overview of Core Research Domains Pertaining to Lumefantrine β D Glucuronide

Precursor Metabolic Pathways of Lumefantrine

The initial steps in the metabolism of lumefantrine involve oxidative biotransformation, which prepares the compound for subsequent conjugation reactions.

The principal Phase I metabolic reaction for lumefantrine is N-dealkylation. This process involves the removal of a butyl group from the amine side chain of the lumefantrine molecule. The resulting major metabolite is known as desbutyl-lumefantrine, sometimes referred to as N-debutyllumefantrine. drugbank.comnih.govnih.gov This metabolite is not only a product of biotransformation but is also pharmacologically active, exhibiting potent antimalarial properties in vitro. nih.govnih.gov The systemic exposure to the parent drug, lumefantrine, is significantly higher than to desbutyl-lumefantrine, meaning the parent drug is responsible for most of the clinical antimalarial activity. nih.gov

The oxidative metabolism of lumefantrine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. drugbank.comnih.gov Extensive research has identified CYP3A4 as the primary enzyme responsible for the conversion of lumefantrine to its main active metabolite, desbutyl-lumefantrine. nih.govpatsnap.comresearchgate.netnih.gov The significant role of CYP3A4 is highlighted by drug-drug interaction studies; potent inhibitors of CYP3A4, such as ketoconazole, have been shown to moderately increase the plasma concentrations of lumefantrine. nih.gov

While CYP3A4 is the major contributor, other CYP isoforms may also play a minor role in the metabolism of lumefantrine. nih.govresearchgate.net In vitro data suggest that enzymes such as CYP2B6, CYP2C9, and CYP2C19 might also be involved in its biotransformation, although to a lesser extent than CYP3A4. nih.govresearchgate.net

Table 1: Key Enzymes and Metabolites in Lumefantrine Phase I Metabolism

SubstratePrimary EnzymeOther Involved EnzymesMajor Metabolite
LumefantrineCYP3A4 drugbank.comnih.govpatsnap.comresearchgate.netCYP2B6, CYP2C9, CYP2C19 nih.govresearchgate.netDesbutyl-lumefantrine drugbank.comnih.govresearchgate.net

Glucuronidation Pathways of Lumefantrine and its Metabolites

Following Phase I oxidation, lumefantrine and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate their excretion from the body. wikipedia.org

Lumefantrine can be directly conjugated with glucuronic acid. This process, known as direct glucuronidation, is a Phase II metabolic pathway that attaches a glucuronide moiety to the lumefantrine molecule. researchgate.net This reaction is catalyzed by Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT) enzymes and results in the formation of this compound. researchgate.netwikipedia.org This pathway bypasses the initial oxidative step and provides an alternative route for detoxification and elimination.

The primary oxidative metabolite, desbutyl-lumefantrine, also serves as a substrate for Phase II metabolism. It undergoes subsequent glucuronidation, where it is converted into a more polar glucuronide conjugate. researchgate.netresearchgate.net This two-step process of oxidation followed by glucuronidation is a common and efficient pathway for drug metabolism, ensuring the transformation of lipophilic compounds into water-soluble products that can be readily excreted. researchgate.net

Table 2: Glucuronidation Pathways of Lumefantrine and its Metabolite

SubstrateMetabolic PathwayEnzyme FamilyResulting Glucuronide
LumefantrineDirect Glucuronidation researchgate.netUGTThis compound
Desbutyl-lumefantrineGlucuronidation of Metabolite researchgate.netresearchgate.netUGTDesbutyl-lumefantrine Glucuronide

Uridine Diphospho-Glucuronosyltransferase (UGT) Isoform Involvement

Glucuronidation is carried out by a family of UGT enzymes, which exhibit substrate specificity and are expressed in various tissues, predominantly the liver. wikipedia.orgnih.gov The conversion of desbutyl-lumefantrine to its glucuronide conjugate is explicitly mediated by a UGT isoform. researchgate.net

While the involvement of the UGT enzyme family is established, the specific isoforms responsible for the glucuronidation of lumefantrine and desbutyl-lumefantrine have not been fully characterized in published literature. Different UGT isoforms, such as those in the UGT1A and UGT2B subfamilies, are known to metabolize a wide array of substrates. nih.govnih.gov For instance, studies on other compounds have shown that specific isoforms like UGT1A1, UGT1A3, UGT1A9, and UGT1A10 are responsible for metabolism in the liver and intestines, with their relative contributions varying based on the substrate and tissue. nih.govnih.gov Determining the precise UGT isoforms involved in lumefantrine's glucuronidation would require specific in vitro studies using a panel of expressed human UGT enzymes.

Synthetic Methodologies for O-Glucuronides

The synthesis of O-glucuronides can be broadly categorized into two main approaches: the oxidation of a pre-formed glucoside or the direct glycosylation of an aglycone with an activated glucuronic acid donor. nih.gov The latter is more common due to the challenges associated with the selective oxidation of the primary alcohol of a glucoside to a carboxylic acid. arkat-usa.org

Several methods are employed for the synthesis of O-glucuronides, each with its advantages and limitations. psu.edu

Koenigs-Knorr Reaction : This classical method involves the reaction of a glycosyl halide (typically a bromide) with an alcohol in the presence of a heavy metal salt, such as silver carbonate or silver oxide. nih.govpsu.edu While historically significant, this method can suffer from low yields and the formation of byproducts like orthoesters. nih.gov

Trichloroacetimidate (B1259523) Method : This is a widely used and generally efficient method for glycosylation. arkat-usa.orgpsu.edu It involves the activation of a glycosyl hemiacetal with trichloroacetonitrile (B146778) to form a trichloroacetimidate donor. This donor then reacts with the aglycone, promoted by a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). arkat-usa.org

Mitsunobu Reaction : This method allows for the coupling of a carboxylic acid (the glucuronic acid donor) with an alcohol under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. arkat-usa.org

Enzymatic Synthesis : An alternative to chemical synthesis is the use of enzymes, specifically UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. This approach offers high regio- and stereoselectivity, mimicking the biological process. nih.govrsc.org

The choice of synthetic method often depends on the nature of the aglycone (in this case, lumefantrine) and the desired stereochemical outcome. For complex molecules, a multi-step approach involving protecting groups for the hydroxyl and carboxyl functionalities of the glucuronic acid donor is typically necessary to achieve the desired product. psu.edu

Stereochemical Considerations in Glycosidic Linkage Formation (β-D Configuration)

A crucial aspect of glucuronide synthesis is controlling the stereochemistry at the anomeric carbon to obtain the desired β-D-glucuronide, which is the form predominantly produced in vivo. arkat-usa.orgnih.gov The formation of either an α- or β-glycosidic linkage is influenced by several factors, including the nature of the protecting groups on the glucuronic acid donor, the solvent, and the reaction conditions. nih.govuniversiteitleiden.nl

The most common strategy to achieve high β-selectivity is through neighboring group participation . nih.gov When an acyl-type protecting group (e.g., acetyl or benzoyl) is placed at the C-2 position of the glucuronic acid donor, it can participate in the reaction mechanism. nih.gov Upon activation of the anomeric center, the C-2 acyl group forms a cyclic oxonium ion intermediate, which shields the α-face of the sugar ring. nih.gov The incoming nucleophile (the hydroxyl group of the aglycone) can then only attack from the β-face, resulting in the formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-configuration in the D-gluco series. nih.govuniversiteitleiden.nl

In the absence of a participating group at C-2 (e.g., when an ether-type protecting group is used), mixtures of α and β anomers are often obtained. nih.govnih.gov Therefore, the careful selection of protecting groups is paramount for the stereoselective synthesis of this compound.

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Analysis

The analysis of glucuronide metabolites by chromatographic and spectrometric methods can sometimes be challenging due to their polarity and thermal instability. researchgate.net Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS). researchgate.netnih.gov

For lumefantrine and its glucuronide metabolite, several derivatization strategies could be employed:

Silylation : This is a common derivatization technique for compounds containing hydroxyl groups, such as lumefantrine and the glucuronic acid moiety. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert hydroxyl groups to more volatile and thermally stable trimethylsilyl (TMS) ethers, making the compound amenable to GC analysis. researchgate.netresearchgate.net

Acylation : This involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to hydroxyl or amino groups. Acylation can improve chromatographic peak shape and detection sensitivity.

Specific Derivatization for Glucuronides : Chemical derivatization can also be used to selectively target the glucuronic acid moiety for improved detection and structural confirmation. nih.gov For instance, derivatizing the carboxylic acid group of the glucuronide can enhance its detection in liquid chromatography-mass spectrometry (LC-MS). acs.org Isotope-labeling derivatization, using reagents like N,N-dimethylethylenediamine (DMED), can facilitate the identification of glucuronides in complex biological matrices. nih.govacs.org This approach involves labeling the carboxylic acid group, which allows for the specific detection of glucuronides through characteristic mass shifts and fragmentation patterns in MS/MS analysis. nih.gov

The choice of derivatization strategy depends on the analytical technique being used (GC-MS or LC-MS) and the specific goals of the analysis, whether it is for quantification, structural elucidation, or screening of metabolites. researchgate.net

Advanced Analytical Methodologies for Lumefantrine β D Glucuronide Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of metabolites. By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a molecule's atomic arrangement and functional groups.

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules, including drug metabolites. It relies on the magnetic properties of atomic nuclei to reveal the chemical environment of individual atoms. For Lumefantrine (B1675429) β-D-Glucuronide, NMR analysis would confirm the conjugation of the glucuronic acid moiety to the parent lumefantrine molecule.

1D NMR Analysis: A ¹H NMR spectrum of Lumefantrine β-D-Glucuronide would be expected to show significant differences compared to that of the parent lumefantrine. The most notable change would be the disappearance of the signal corresponding to the hydroxyl proton of lumefantrine's secondary alcohol group. In its place, new signals characteristic of the glucuronic acid moiety would appear. These include a distinct signal for the anomeric proton (H-1' of the glucuronide), typically observed as a doublet in the downfield region, and a series of complex multiplets for the other protons on the sugar ring.

Similarly, a ¹³C NMR spectrum would provide confirmatory evidence. The carbon atom of lumefantrine bonded to the original hydroxyl group would exhibit a downfield shift due to the formation of the glycosidic bond. Additionally, new signals corresponding to the six carbon atoms of the glucuronic acid moiety, including the carboxylic acid carbon, would be present.

2D NMR Analysis: Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the site of glucuronidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between protons within the lumefantrine structure and, separately, within the glucuronic acid ring, by identifying spin-spin coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the metabolite's structure based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying the exact point of attachment. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. A key correlation would be observed between the anomeric proton of the glucuronic acid and the carbon atom of the lumefantrine aglycone to which it is attached, providing unequivocal proof of the O-glucuronide linkage.

The following table outlines the anticipated ¹H NMR chemical shifts for the glucuronic acid moiety in this compound, based on typical values for β-D-glucuronides.

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
H-1' (Anomeric)~4.5 - 5.5Doublet (d)
H-2', H-3', H-4'~3.2 - 3.8Multiplets (m)
H-5'~3.8 - 4.2Doublet (d) or Multiplet (m)

Note: The exact chemical shifts are dependent on the solvent and specific molecular conformation.

IR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, causing them to vibrate. This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would differ from that of lumefantrine primarily in the hydroxyl (O-H) and carbon-oxygen (C-O) stretching regions.

The spectrum of the metabolite would feature a very broad O-H stretching band, typically centered around 3500-3200 cm⁻¹, which arises from the multiple hydroxyl groups and the carboxylic acid of the glucuronic acid moiety. This would be in contrast to the sharper O-H band of the single secondary alcohol in the parent lumefantrine. Furthermore, the spectrum would display strong C-O stretching vibrations in the 1200-1000 cm⁻¹ region, characteristic of the ether linkage and multiple alcohol groups of the sugar ring. A prominent C=O stretching band for the carboxylic acid group of the glucuronide would also be expected around 1700-1750 cm⁻¹.

Functional GroupParent Lumefantrine (cm⁻¹)Expected for this compound (cm⁻¹)
O-H Stretch (Alcohol)~3392 (sharp)~3500-3200 (very broad, includes COOH)
C-O Stretch (Alcohol/Ether)~1173Multiple strong bands in 1200-1000 range
C=O Stretch (Carboxylic Acid)N/A~1700-1750

UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The primary chromophore in lumefantrine is its extensive fluorene (B118485) ring system.

The addition of the β-D-glucuronide group at the secondary alcohol position does not significantly alter this conjugated system. Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of the parent lumefantrine. The maximum absorption wavelengths (λmax) would remain largely unchanged, making UV-Vis spectroscopy a useful tool for quantification based on the lumefantrine chromophore but not for distinguishing the metabolite from the parent drug based on spectral shifts alone. Chromatographic separation prior to detection is essential. Studies on lumefantrine report λmax values in the range of 234-335 nm depending on the solvent and specific derivative.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the identity of drug metabolites and for their sensitive quantification in complex biological fluids.

HRMS provides highly accurate mass measurements, which allows for the determination of a molecule's elemental composition. This is a critical step in identifying unknown metabolites. For this compound, which has a molecular formula of C₃₇H₄₄Cl₃NO₇, HRMS can confirm this composition with a high degree of confidence.

The ability to measure mass with high resolution and accuracy (typically to within 5 ppm) allows for the differentiation of this compound from other potential endogenous or exogenous compounds that might have the same nominal mass but a different elemental formula.

ParameterValue
Molecular FormulaC₃₇H₄₄Cl₃NO₇
Monoisotopic Mass719.2132 g/mol
Protonated Ion [M+H]⁺720.2205

Note: Masses are calculated for the most abundant isotopes.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

For glucuronide conjugates, a characteristic fragmentation pathway involves the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. This is a diagnostic marker for identifying glucuronidated metabolites.

In the MS/MS analysis of this compound ([M+H]⁺ = m/z 720.2205), the primary fragmentation event would be this neutral loss, generating a product ion corresponding to the protonated lumefantrine aglycone at m/z 544.1884.

[C₃₇H₄₄Cl₃NO₇ + H]⁺ → [C₃₁H₃₆Cl₃NO + H]⁺ + C₆H₈O₆ m/z 720.2205 → m/z 544.1884 + 176.0321 Da

Subsequent fragmentation of the lumefantrine aglycone ion (m/z 544.1884) would produce a pattern consistent with that of the parent drug, providing further structural confirmation. For example, a common fragmentation of protonated lumefantrine involves the loss of a water molecule, leading to a product ion at m/z 526.1779. The presence of this entire fragmentation pathway provides definitive evidence for the structure of this compound. This technique is also the foundation for highly selective and sensitive quantitative assays using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Key Fragment Ion (m/z)Description
720.2205544.1884Neutral loss of glucuronic acid moiety (-176.0321 Da)
544.1884526.1779Loss of water (-18.0105 Da) from the aglycone

Application of Isotope-Labeled Internal Standards in Quantitative Analysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision researchgate.net. A SIL-IS has the same chemical structure as the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) researchgate.net. This near-identical chemical and physical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, during mass spectrometric detection.

For the quantification of lumefantrine, a deuterated form, lumefantrine-D9 (LF-D9), has been successfully employed as an internal standard to overcome matrix effects and ionization saturation in LC-MS/MS methods researchgate.netnih.govnih.gov. This approach has proven effective in developing robust and reliable assays for the parent drug in plasma samples researchgate.netnih.gov.

Given the success of this strategy for the parent compound, a similar approach would be optimal for the quantitative analysis of this compound. The ideal internal standard would be this compound labeled with stable isotopes. The use of such an internal standard would compensate for variability throughout the analytical process, from sample extraction to detection, thereby ensuring the reliability of the quantitative data taylorandfrancis.com.

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures, and various techniques are employed for the analysis of drug metabolites like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of lumefantrine and its metabolites in biological fluids nih.govnih.govnih.gov. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase core.ac.uk.

Several RP-HPLC methods with UV detection have been developed for the simultaneous determination of lumefantrine and its major metabolite, desbutyl lumefantrine, in human plasma nih.govnih.gov. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic buffer, with detection at a wavelength of 335 nm nih.govnih.gov. The limit of quantification for lumefantrine and its desbutyl metabolite in these methods is in the low ng/mL range nih.gov.

For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) nih.govnih.govresearchgate.net. LC-MS/MS methods for lumefantrine have been developed with a run time as short as 2.5 minutes nih.gov. These methods often employ electrospray ionization (ESI) in the positive ion mode nih.govresearchgate.net. The high selectivity of LC-MS/MS allows for the accurate quantification of the analyte even in the presence of co-eluting matrix components nih.gov.

The following table summarizes typical HPLC conditions for the analysis of lumefantrine, which can be adapted for its glucuronide metabolite.

ParameterConditionReference
Column Synergi Polar-RP (250 mm × 300 mm, 4 µm) nih.gov
Mobile Phase Acetonitrile and 0.1M ammonium (B1175870) acetate (B1210297) buffer (pH 4.9) (85:15, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 335 nm nih.govnih.gov
Internal Standard Halofantrine nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity. While specific UHPLC methods for this compound are not extensively documented in the literature, the principles of UHPLC offer clear advantages for its analysis. The increased peak capacity of UHPLC would be particularly beneficial for resolving the polar glucuronide metabolite from the parent drug and other metabolites in complex biological matrices.

Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to volatile and thermally stable compounds. Glucuronide metabolites are non-volatile and require a derivatization step to increase their volatility before GC analysis.

The derivatized sample would then be injected into a GC system, typically equipped with a capillary column and a mass spectrometer for detection (GC-MS) mdpi.com. GC-MS provides high sensitivity and structural information, which is valuable for the confirmation of the metabolite's identity mdpi.com.

ParameterConditionReference
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net
Column Capillary column (e.g., HP-5) researchgate.net
Detection Mass Spectrometry (MS) mdpi.com

Sample Preparation Techniques for Biological Matrices in Preclinical Studies

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and clean extracts researchgate.netnih.gov. SPE can be more selective than liquid-liquid extraction and can be automated for high-throughput analysis nih.govresearchgate.net.

For the analysis of lumefantrine and its metabolites in plasma, a combination of protein precipitation followed by SPE has been utilized nih.gov. In the context of preclinical studies involving this compound, a robust SPE method would be crucial. Given the polar nature of the glucuronide moiety, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent could be employed to achieve optimal retention and elution of the metabolite researchgate.net. The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and minimizing matrix effects nih.gov. For instance, a method for the determination of morphine and its glucuronide metabolites in human plasma utilized a 96-well SPE plate for high-throughput sample processing nih.gov.

Protein Precipitation

Protein precipitation is a widely employed sample preparation technique in bioanalysis for the removal of proteins from biological matrices such as plasma and serum. This step is crucial as proteins can interfere with chromatographic analysis, leading to column fouling and ion suppression in mass spectrometry. The choice of precipitating agent is critical to ensure high recovery of the analyte of interest and efficient removal of proteins.

Commonly used protein precipitating agents include organic solvents like acetonitrile and acids such as trichloroacetic acid (TCA). For the parent compound, lumefantrine, methods combining protein precipitation with other extraction techniques have been successfully developed. For instance, a combination of protein precipitation with acetonitrile containing 0.2% perchloric acid, followed by solid-phase extraction, has been shown to yield high recovery of lumefantrine from human plasma. In a study, this method resulted in a recovery of approximately 90% for lumefantrine dshs-koeln.de.

The efficiency of protein precipitation can be influenced by the ratio of the precipitating agent to the sample volume. A study comparing different protein precipitation techniques found that acetonitrile, trichloroacetic acid, and zinc sulfate (B86663) were optimal at removing over 90% of proteins at a 2:1 ratio of precipitant to plasma europa.eu. The selection of the most appropriate protein precipitation method for this compound would require experimental optimization to ensure maximal recovery of the metabolite and minimal matrix effects.

Precipitating AgentTypical Concentration/RatioReported Recovery for LumefantrineReference
Acetonitrile with 0.2% Perchloric AcidNot specified~90% dshs-koeln.de
Acetonitrile:Acetic Acid (99:1, v/v)Not specifiedNot specified for recovery, but used in a validated method nih.gov
Acetonitrile2:1 (precipitant:plasma)>96% protein removal efficiency (general) europa.eu
Trichloroacetic Acid (TCA)2:1 (precipitant:plasma)>92% protein removal efficiency (general) europa.eu
Table 1. Comparison of Protein Precipitation Methods.

Enzymatic Hydrolysis with β-Glucuronidases in Sample Pre-treatment for Aglycone Release

Glucuronidation is a major metabolic pathway for many drugs, resulting in the formation of more water-soluble glucuronide conjugates that are readily excreted. The direct quantification of these glucuronide metabolites can be challenging due to the lack of commercially available analytical standards. An established and widely accepted approach to circumvent this is the enzymatic hydrolysis of the glucuronide conjugate to release the parent drug (aglycone), which can then be quantified using a validated bioanalytical method. This indirect method allows for the determination of the concentration of the glucuronide metabolite.

The enzyme β-glucuronidase is commonly used for this purpose. It specifically cleaves the β-D-glucuronic acid moiety from the aglycone. β-glucuronidases are available from various sources, with enzymes from Escherichia coli (E. coli) and Helix pomatia (a type of snail) being the most frequently used in bioanalytical assays nih.govsigmaaldrich.comthomassci.com.

The efficiency of the enzymatic hydrolysis is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time. Enzymes from different sources may exhibit varying activities towards different drug-glucuronide conjugates. For instance, β-glucuronidase from E. coli is generally more specific for glucuronides, whereas preparations from Helix pomatia may also contain sulfatase activity, which could be beneficial if sulfate conjugates are also of interest sigmaaldrich.com.

For the analysis of this compound, a similar approach would be employed. The biological sample (e.g., plasma or urine) would be incubated with β-glucuronidase under optimized conditions to release free lumefantrine. The resulting concentration of lumefantrine would then be measured, and from this, the initial concentration of this compound can be calculated.

Enzyme SourceOptimal pHOptimal TemperatureKey Characteristics
Escherichia coli6.837°CHighly specific for β-glucuronides, essentially free of sulfatase activity. sigmaaldrich.com
Helix pomatia5.037°CContains both β-glucuronidase and sulfatase activity. sigmaaldrich.com
Recombinant6.855°CCan offer high efficiency and shorter incubation times. oup.com
Table 2. Common Sources and Characteristics of β-Glucuronidases.

Validation Parameters for Bioanalytical Methods (Specificity, Linearity, Accuracy, Precision)

The validation of bioanalytical methods is essential to ensure that the method is reliable and reproducible for its intended use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods europa.eu. When quantifying a glucuronide metabolite via the measurement of its aglycone after enzymatic hydrolysis, the validation must demonstrate the performance of the entire analytical procedure, including the hydrolysis step. The key validation parameters are specificity, linearity, accuracy, and precision.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample imcstips.com. For the analysis of this compound, this means that the method should be free from interference from endogenous matrix components, the parent drug (lumefantrine), and other metabolites. When using enzymatic hydrolysis, the specificity of the enzyme is also a consideration. The potential for the enzyme to hydrolyze other conjugates that could interfere with the analysis must be assessed.

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The relationship between concentration and response should be linear, typically demonstrated by a correlation coefficient (r²) close to 1.0. For methods involving enzymatic hydrolysis, the linearity should be established for the aglycone (lumefantrine) over a concentration range that is expected to be encountered in the study samples after hydrolysis.

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal concentrations. The acceptance criterion for accuracy is typically that the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within ±20% europa.euimcstips.com.

Precision of an analytical method describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The acceptance criterion for precision is typically a CV of ≤15%, except at the LLOQ, where it should be ≤20% europa.euimcstips.com.

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to measure the analyte in the presence of other components.No significant interference at the retention time of the analyte and internal standard.
LinearityProportionality of the response to the analyte concentration.Correlation coefficient (r²) ≥ 0.99.
AccuracyCloseness of the measured value to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ). europa.euimcstips.com
PrecisionReproducibility of the measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ). europa.euimcstips.com
Table 3. Key Validation Parameters for Bioanalytical Methods.

Preclinical Pharmacokinetic and Dispositional Research on Lumefantrine β D Glucuronide

Absorption and Distribution Studies in Animal Models (e.g., Rats, Dogs)

Detailed preclinical pharmacokinetic studies specifically quantifying the absorption and distribution of the Lumefantrine (B1675429) β-D-Glucuronide metabolite in animal models are not extensively available in published literature. However, based on the fundamental principles of drug metabolism and disposition, the characteristics of this glucuronide conjugate can be inferred.

Glucuronidation significantly increases the hydrophilicity and molecular weight of the parent compound. nih.gov Consequently, Lumefantrine β-D-Glucuronide is expected to have limited ability to cross cell membranes via passive diffusion. Its distribution is likely confined primarily to the systemic circulation and extracellular fluids, with minimal penetration into tissues, unlike the highly lipophilic parent drug, lumefantrine. The formation of the glucuronide generally occurs in metabolically active organs, such as the liver, after which it is promptly eliminated from the body.

Systemic Exposure and Elimination Kinetics of the Glucuronide Metabolite in Preclinical Species

While specific kinetic parameters for this compound in preclinical species are not well-documented, the systemic exposure is governed by the interplay between its formation rate via UDP-glucuronosyltransferase (UGT) enzymes and its elimination. nih.govresearchgate.net The elimination of glucuronide metabolites is typically rapid and driven by active transport mechanisms. nih.gov

Biliary and Fecal Excretion Pathways of Lumefantrine Glucuronides

The primary route of elimination for high molecular weight glucuronide conjugates is typically biliary excretion. nih.govnih.gov Given the substantial size of the lumefantrine molecule, its glucuronide conjugate is preferentially transported from hepatocytes into the bile. Studies on other compounds show that a significant fraction of administered doses can be recovered in the bile as glucuronide conjugates. nih.gov

Once excreted into the bile and released into the small intestine, the glucuronide metabolite transits through the gastrointestinal tract. If it is not subject to further transformation, such as deconjugation by gut microbiota, it is ultimately eliminated from the body in the feces. Studies in dogs with other drugs have demonstrated that the fecal recovery of glucuronide metabolites can be minimal in intact animals compared to those with bile duct cannulation, suggesting significant transformation in the gut. nih.gov

Role of Drug Transporters in Glucuronide Disposition

The disposition of this compound is critically dependent on the activity of various drug transporters located on cell membranes in key organs like the liver and intestines. These transporters are essential for moving the polar glucuronide conjugate out of cells and into excretory pathways. nih.gov

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, are crucial for the elimination of drug glucuronides. While the parent drug, lumefantrine, has been identified as a substrate for P-glycoprotein (P-gp), which limits its intestinal absorption, its glucuronide conjugate is more likely a substrate for other transporters. nih.gov

Multidrug resistance-associated protein 2 (MRP2) is a key transporter expressed on the canalicular membrane of hepatocytes and is responsible for pumping a wide range of conjugated organic anions, including glucuronides, into the bile. nih.gov The efficient efflux of this compound from the liver into the bile is likely mediated by MRP2. researchgate.net These transporters play a vital role in tissue defense by facilitating the excretion of potentially toxic metabolites. nih.gov

TransporterTypical Substrate(s)Primary LocationRole in Disposition
P-glycoprotein (P-gp) Lipophilic parent drugs (e.g., Lumefantrine)Intestinal Epithelium, Liver, BrainLimits absorption of parent drug; efflux into bile/urine.
MRP2 Glucuronide conjugates (e.g., this compound)Liver (Canalicular Membrane)Mediates biliary excretion of the glucuronide metabolite.

This table provides an interactive overview of key efflux transporters and their roles.

While information on specific uptake transporters for this compound is not available, these transporters can play a role in the disposition of glucuronides that reach the systemic circulation. For instance, if the glucuronide is formed in extrahepatic tissues and enters the bloodstream, uptake transporters on the sinusoidal membrane of hepatocytes, such as Organic Anion Transporting Polypeptides (OATPs), can mediate its uptake into the liver for subsequent biliary excretion. This hepatic clearance of circulating glucuronides is an efficient elimination pathway. nih.gov

Enterohepatic Recirculation Mechanisms and their Impact on Glucuronide Exposure

Enterohepatic recirculation is a significant process that can affect the pharmacokinetics of drugs that are excreted into the bile as glucuronide conjugates. researchgate.net This recycling mechanism can prolong the presence of the parent drug in the body and may be observed as secondary peaks in plasma concentration-time profiles. researchgate.net

The process for this compound would involve the following steps:

Hepatic Glucuronidation: Lumefantrine is conjugated in the liver to form this compound.

Biliary Excretion: The glucuronide metabolite is actively transported into the bile and released into the small intestine. nih.govwikipedia.org

Intestinal Deconjugation: In the gut, bacteria that produce β-glucuronidase enzymes can cleave the glucuronic acid moiety from the metabolite, regenerating the parent drug, lumefantrine. nih.govresearchgate.netyoutube.com

Reabsorption: The now more lipophilic parent drug is reabsorbed from the intestine back into the systemic circulation, where it can again undergo metabolism in the liver, repeating the cycle. wikipedia.orgyoutube.com

StepProcessLocationKey Molecule(s)
1 ConjugationLiverLumefantrine → this compound
2 ExcretionBile / Small IntestineThis compound
3 DeconjugationIntestineThis compound → Lumefantrine
4 ReabsorptionIntestine / Portal VeinLumefantrine

This interactive table outlines the key stages of enterohepatic recirculation.

Biological and Mechanistic Research Aspects of Lumefantrine β D Glucuronide

Biological Activity of Glucuronide Metabolites

Glucuronidation is a major Phase II metabolic pathway that typically converts active or toxic compounds into more water-soluble, and generally inactive, metabolites to facilitate their excretion. In the metabolism of lumefantrine (B1675429), the parent drug is first metabolized by the cytochrome P450 enzyme CYP3A4 to an active metabolite, desbutyl-lumefantrine. asm.orgpatsnap.com This metabolite is subsequently conjugated with glucuronic acid by a uridine-glucuronosyltransferase (UGT) enzyme to form a glucuronide. asm.orgresearchgate.net

In Vitro Anti-parasitic Activity Assessment of Desbutyllumefantrine Glucuronide

Direct in vitro assessments of the anti-parasitic activity of lumefantrine β-D-glucuronide or desbutyl-lumefantrine glucuronide are not extensively detailed in available research. However, significant research has focused on the activity of its immediate precursor, desbutyl-lumefantrine.

Studies have consistently shown that desbutyl-lumefantrine possesses potent in vitro antimalarial activity, which is significantly greater than that of the parent compound, lumefantrine. nih.govnih.gov Research using laboratory-adapted strains of Plasmodium falciparum (3D7 and W2mef) demonstrated that desbutyl-lumefantrine was at least three times more potent than lumefantrine, a finding that was independent of the parasite's sensitivity to chloroquine. nih.gov

The geometric mean 50% inhibitory concentrations (IC₅₀) highlight this difference in potency. nih.gov Given that glucuronidation is a detoxification and elimination pathway, it is widely understood that the resulting glucuronide conjugate is pharmacologically inactive. wikipedia.org The primary role of the formation of desbutyl-lumefantrine glucuronide is therefore considered to be the inactivation and clearance of the highly active desbutyl-lumefantrine metabolite.

Table 1: In Vitro Activity of Lumefantrine and Desbutyl-lumefantrine against P. falciparum

CompoundP. falciparum StrainGeometric Mean IC₅₀ (nM)95% Confidence Interval (nM)
Desbutyl-lumefantrine (DBL)3D7 (chloroquine-sensitive)9.05.7 - 14.4
Desbutyl-lumefantrine (DBL)W2mef (chloroquine-resistant)9.57.5 - 11.9
Lumefantrine3D7 (chloroquine-sensitive)65.242.3 - 100.8
LumefantrineW2mef (chloroquine-resistant)55.540.6 - 75.7
Data derived from studies assessing tritium-labeled hypoxanthine uptake in parasite cultures. nih.gov

Contribution to Overall Pharmacological Effect of Parent Drug (Mechanistic Basis)

The mechanistic role of this compound is not to contribute to the antimalarial effect, but rather to terminate it. By converting the highly active desbutyl-lumefantrine into an inactive, water-soluble glucuronide, the UGT-mediated metabolic process ensures its efficient elimination from the body. asm.orgresearchgate.net This prevents the prolonged accumulation of the active metabolite, thereby concluding its pharmacological action. The formation of the glucuronide is a critical step in the clearance phase of the drug's pharmacokinetics.

Implications for Drug-Drug Interactions at the Metabolic Level

Modulation of Lumefantrine Parent Drug Exposure by Altered Glucuronidation

The plasma concentration of lumefantrine and its active metabolite, desbutyl-lumefantrine, can be significantly altered by co-administered drugs that modulate metabolic enzymes. While most clinically documented drug-drug interactions for lumefantrine involve induction or inhibition of CYP3A4, the enzyme responsible for the formation of desbutyl-lumefantrine, the subsequent glucuronidation step is also a potential site for interactions. nih.govresearchgate.net

Theoretically, if a co-administered drug were to inhibit the UGT enzymes responsible for desbutyl-lumefantrine glucuronidation, it could lead to a decrease in the clearance of this active metabolite, thereby increasing its plasma concentration and potentially prolonging its effect. Conversely, induction of these UGTs could accelerate the clearance of desbutyl-lumefantrine, reducing its exposure.

For instance, co-administration of lumefantrine with antiretrovirals like efavirenz or nevirapine, which are potent inducers of CYP3A4, results in significantly reduced exposure to the parent drug lumefantrine. nih.gov While these interactions are primarily at the CYP450 level, they consequently reduce the amount of desbutyl-lumefantrine available for glucuronidation. Studies involving the antiretroviral combination lopinavir/ritonavir, which inhibits CYP3A4, have shown a substantial increase in lumefantrine exposure and a complex effect on desbutyl-lumefantrine clearance, highlighting the intricate interplay between Phase I and Phase II metabolic pathways. nih.gov

Competitive Inhibition or Induction of UGT Enzymes (In Vitro/Preclinical Focus)

The potential for a drug to cause drug-drug interactions (DDIs) is assessed preclinically using in vitro systems. bioivt.com To evaluate if lumefantrine or its metabolites act as inhibitors of UGT enzymes, they would be incubated with human liver microsomes or specific recombinant UGT isoforms along with a known UGT substrate. bioivt.com A decrease in the formation of the substrate's glucuronide metabolite would indicate inhibition.

Similarly, to test for UGT induction, human hepatocytes would be exposed to lumefantrine, and subsequent changes in UGT enzyme expression (mRNA levels) or activity would be measured. who.int

While lumefantrine has been found to inhibit CYP2D6 in vitro, specific preclinical data on its direct ability—or that of its glucuronide metabolite—to competitively inhibit or induce UGT enzymes is not widely available. who.int However, the UGT pathway is a known target for DDIs. For example, the antiretroviral ritonavir is known to inhibit several UGT isoforms, including UGT1A1 and UGT2B7. nih.gov Co-administration of a drug like lumefantrine, whose active metabolite is cleared by glucuronidation, with a potent UGT inhibitor would require careful clinical monitoring.

Species-Specific Glucuronidation Patterns and Preclinical Translational Relevance

The expression, activity, and substrate specificity of UGT enzymes can vary significantly between different species, such as rats, dogs, monkeys, and humans. nih.govnih.gov These differences are critically important when extrapolating preclinical pharmacokinetic and toxicology data to humans. A drug that is efficiently cleared via glucuronidation in a preclinical animal model may be metabolized much more slowly in humans, or via different UGT isoforms, leading to unexpected exposure levels and potential toxicity. researchgate.netmdpi.com

For example, studies on other compounds have shown that some glucuronide metabolites are readily formed in the liver microsomes of rats, dogs, and humans, but not in non-human primates. researchgate.net Furthermore, the specific UGT enzymes favored for metabolism can differ; rats and humans might favor one isoform while monkeys favor another for the same compound. researchgate.net In some cases, the intrinsic clearance of a UGT substrate in intestinal microsomes can be lower in humans than in laboratory animals, affecting predictions of oral bioavailability. nih.gov

There is a lack of specific published research directly comparing the glucuronidation patterns of lumefantrine and desbutyl-lumefantrine across different preclinical species and humans. Establishing this understanding is vital for selecting the most appropriate animal model for safety studies and for accurately predicting human pharmacokinetics. Without such data, there is a risk of misinterpreting the metabolic fate of the drug and its potential for accumulation or drug-drug interactions in humans.

Comparative Metabolism Across Animal Species

The metabolism of lumefantrine, a critical component of antimalarial therapy, exhibits variations across different animal species, which is a key consideration in preclinical research and development. In humans, lumefantrine is principally metabolized by the cytochrome P450 isozyme CYP3A4 into its major active metabolite, desbutyl-lumefantrine. nih.gov This metabolite is subsequently converted to a more polar, inactive glucuronide conjugate, this compound, facilitating its excretion.

Studies in animal models, primarily rats and dogs, have revealed both similarities and differences in these metabolic pathways compared to humans. In both rats and dogs, lumefantrine is eliminated mainly through bile, with the majority of the drug excreted in the feces. fda.govuva.nl The metabolic processes in these species involve both direct glucuronidation of the parent lumefantrine molecule and glucuronidation following oxidative biotransformation to metabolites like desbutyl-lumefantrine. rwandafda.gov.rwfdaghana.gov.gh While the primary pathways are analogous to those in humans, the specific rates and enzyme affinities can differ significantly.

For instance, research in Sprague-Dawley rats has identified sex-specific differences in lumefantrine pharmacokinetics. Male rats exhibit a higher bioavailability of lumefantrine compared to females. nih.gov Conversely, the area under the curve (AUC) for the desbutyl-lumefantrine metabolite is significantly lower in female rats, suggesting reduced metabolic conversion of the parent drug. nih.gov This difference is attributed to the sex-specific expression of CYP3A enzymes in rats, highlighting a point of divergence from human metabolism. nih.gov

While comprehensive, direct comparative studies on the formation rates of this compound across multiple preclinical species are not extensively detailed in the literature, the general principle of species-dependent variation in drug glucuronidation is well-established. nih.govresearchgate.net Factors such as differences in the expression levels, substrate specificity, and kinetic properties of UDP-glucuronosyltransferase (UGT) enzymes between species like mice, rats, dogs, monkeys, and humans can lead to significant variations in metabolic outcomes. nih.govmdpi.com Such differences underscore the challenges of extrapolating pharmacokinetic data from animal models to humans and emphasize the need for careful species selection in preclinical studies. researchgate.net

Table 1: Comparative Overview of Lumefantrine Metabolism
Metabolic AspectHumansRatsDogsMonkeys
Primary Phase I Enzyme CYP3A4CYP3A (sex-specific expression) nih.govData not availableData not available
Major Phase I Metabolite Desbutyl-lumefantrine nih.govDesbutyl-lumefantrine nih.govDesbutyl-lumefantrine rwandafda.gov.rwData not available
Glucuronidation Pathway Occurs after N-debutylation fdaghana.gov.ghDirectly on parent drug and after oxidative biotransformation rwandafda.gov.rwfdaghana.gov.ghDirectly on parent drug and after oxidative biotransformation rwandafda.gov.rwfdaghana.gov.ghData not available
Primary Route of Excretion Feces (via bile)Feces (via bile) fda.govuva.nlFeces (via bile) fda.govuva.nlData not available

Utility of Humanized UGT Animal Models in Research

The marked species differences in drug metabolism, particularly in glucuronidation pathways, present a significant challenge for accurately predicting human pharmacokinetics and toxicity from preclinical animal data. nih.gov To bridge this translational gap, humanized animal models, especially mice, have been developed. These models are created by genetically modifying the animal to express human drug-metabolizing enzymes. nih.gov

Humanized UGT1 (hUGT1) mice, for example, were developed by crossing mice lacking their own Ugt1 genes (Ugt1-null) with transgenic mice carrying the human UGT1A gene locus. nih.gov The resulting hUGT1 mice express the full complement of human UGT1A enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, in a tissue distribution pattern that mimics humans. This is a crucial advantage because rodents often lack direct orthologs for certain human UGTs, such as UGT1A4, which is important for the N-glucuronidation of many compounds. nih.gov

The utility of these models in research is multifaceted:

Predicting Human Metabolism: hUGT1 mice can more accurately predict the glucuronidation profile of a drug candidate in humans. For example, studies with the diuretic furosemide showed that the glucuronidation kinetics in liver microsomes from hUGT1 mice were very similar to those observed in human liver microsomes, whereas they differed significantly from wild-type mice. nih.gov

Investigating Drug-Drug Interactions: These models are valuable for studying potential drug-drug interactions involving UGT enzymes. By expressing human UGTs, they can help determine if a new drug is a substrate, inhibitor, or inducer of specific human UGT isoforms.

Assessing Metabolite-Mediated Toxicity: Some drug glucuronides, particularly acyl-glucuronides, can be reactive and contribute to toxicity. Humanized models allow for the generation of human-specific metabolites in vivo, enabling a more accurate assessment of potential toxicity that might be missed in conventional animal models. nih.gov For instance, hUGT1 mice display human-like glucuronidation of ibuprofen, which is much slower than in wild-type mice, potentially explaining the human-specific liver injury associated with the drug. nih.gov

For a compound like lumefantrine, where the formation of this compound is a key step in its elimination, humanized UGT models would be instrumental. They would allow researchers to study the specific human UGT enzymes responsible for this conjugation reaction and to investigate how genetic variations (polymorphisms) in these enzymes might affect the drug's metabolism and efficacy in different patient populations.

Table 2: Advantages of Humanized UGT Animal Models
FeatureConventional Animal Models (e.g., Wild-Type Mice)Humanized UGT Animal Models
UGT Enzyme Expression Express endogenous rodent UGTs, which may have different substrate specificities and activities than human UGTs. nih.govExpress human UGT enzymes, providing a more accurate representation of human metabolic pathways. nih.gov
Metabolite Profile May produce different metabolite profiles or ratios compared to humans.Generates human-specific glucuronide metabolites, allowing for better prediction of human pharmacokinetics. nih.gov
Predictive Power for Toxicity Limited ability to predict human-specific toxicity related to glucuronide metabolites.Enables more reliable assessment of human-relevant, metabolite-driven toxicity. nih.gov
Study of Human Genetic Variants Not applicable for studying human UGT polymorphisms.Can be designed to carry specific human UGT genetic variants to study their impact on drug metabolism.

Advanced Research Directions and Emerging Methodologies for Lumefantrine β D Glucuronide Studies

In Silico Modeling for Glucuronidation Prediction

In silico, or computational, modeling has become an indispensable tool in modern drug development, offering a rapid and cost-effective alternative to traditional in vitro methods for predicting metabolic pathways. These computational approaches are increasingly being applied to predict the likelihood and characteristics of glucuronidation for new drug candidates and their metabolites. For Lumefantrine (B1675429) β-D-Glucuronide, in silico models can help predict which specific UDP-glucuronosyltransferase (UGT) isoforms are responsible for its formation and estimate the kinetics of the reaction.

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a compound with its biological activity or a specific property, such as its likelihood to be a substrate for a particular enzyme. In the context of Lumefantrine β-D-Glucuronide, a QSAR model could be developed to predict the glucuronidation potential of lumefantrine metabolites and related compounds.

These models are built using a dataset of compounds with known glucuronidation profiles and employ various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a predictive algorithm. Such a model could screen virtual libraries of lumefantrine analogs to identify those with more or less favorable glucuronidation profiles, aiding in the design of future drugs with optimized metabolic stability.

Table 1: Conceptual QSAR Model Parameters for Predicting UGT Substrate Affinity

Parameter Category Specific Descriptors Rationale for Inclusion in Model
Electronic Properties Partial charges, Dipole moment, Electron density Governs electrostatic interactions within the UGT enzyme active site.
Steric Properties Molecular volume, Surface area, Shape indices Determines the physical fit of the substrate within the enzyme's binding pocket.
Topological Properties Connectivity indices, Molecular complexity Describes the arrangement and branching of atoms, influencing substrate recognition.

| Quantum Chemical Properties | HOMO/LUMO energies, Nucleophilicity of acceptor atom | Enhances the model's predictivity by describing the chemical reactivity of the conjugation site. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as desbutyl-lumefantrine) when bound to a second (a receptor, such as a UGT enzyme) to form a stable complex. This method provides insights into the binding affinity and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the enzyme's active site.

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the enzyme-substrate complex over time. MD simulations provide a detailed view of the conformational changes and stability of the interaction, helping to confirm the viability of the binding pose predicted by docking. For this compound, these simulations can be used to model the interaction of desbutyl-lumefantrine with various human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) known to be involved in drug metabolism, thereby identifying the most probable catalysts for its formation.

Table 2: Objectives of Molecular Docking and Dynamics Simulations for Lumefantrine Metabolism

Simulation Type Key Objectives Potential Insights
Molecular Docking Predict binding pose of desbutyl-lumefantrine in UGT active sites. Identification of key amino acid residues involved in substrate binding.
Calculate binding energy scores to rank affinity for different UGT isoforms. Prioritization of UGT isoforms for in vitro kinetic studies.
Molecular Dynamics Assess the stability of the docked enzyme-substrate complex over time. Confirmation of a stable binding mode required for the catalytic reaction.

Metabolomics and Flux Analysis for Glucuronide Pathways

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. This approach can provide a functional readout of the physiological state of a cell. When applied to the study of lumefantrine, metabolomics can identify and quantify a wide range of metabolites, including this compound, and reveal alterations in metabolic pathways following drug administration.

Metabolic flux analysis is a related technique that measures the rate of turnover of metabolites through a given pathway. By using stable isotope-labeled compounds, researchers can trace the path of atoms from a substrate to its final products, providing a dynamic view of metabolic activity. This could be used to precisely quantify the rate of formation of this compound and understand how this rate is affected by various factors, such as co-administered drugs that may inhibit or induce UGT enzymes.

Table 3: Application of Metabolomics in Studying Lumefantrine Glucuronidation

Analytical Approach Target Metabolites Expected Outcome
Untargeted Metabolomics Global metabolite profile Identification of unexpected changes in endogenous pathways affected by lumefantrine.
Targeted Metabolomics Lumefantrine, Desbutyl-lumefantrine, this compound Precise quantification of the drug and its key metabolites over time.

| Metabolic Flux Analysis | Isotope-labeled glucuronic acid pathway intermediates | Measurement of the dynamic rate of glucuronide synthesis and turnover. |

Development of Novel Glucuronidase Inhibitors for Research Applications

β-glucuronidases are enzymes, often produced by gut microbiota, that can cleave glucuronic acid from glucuronide conjugates. This deconjugation process can regenerate the parent compound (or its Phase I metabolite), which can then be reabsorbed, a process known as enterohepatic recirculation. This can complicate pharmacokinetic studies by prolonging the apparent half-life of a drug.

For research applications, selective β-glucuronidase inhibitors are valuable tools. By preventing the cleavage of this compound in vitro or in vivo, these inhibitors allow for a more accurate assessment of the metabolite's intrinsic properties and disposition. The development of potent and specific inhibitors helps researchers stabilize the glucuronide metabolite for analytical purposes and to study its direct effects without the confounding influence of the deconjugated aglycone.

Table 4: Research Applications of β-Glucuronidase Inhibitors in Lumefantrine Studies

Inhibitor Class Example Compound(s) Research Application for this compound
Natural Products Silymarin, Luteolin In vitro stabilization of the glucuronide in cell culture or microsomal incubations.
Synthetic Compounds D-saccharic acid 1,4-lactone Co-administration in animal models to prevent enterohepatic recirculation and obtain more accurate pharmacokinetic data for the glucuronide.

| Targeted Bacterial Inhibitors | Pyrazolo[4,3-c]quinolones | In vivo studies to specifically block gut microbial β-glucuronidase, clarifying the role of the gut microbiome in lumefantrine disposition. |

Q & A

Basic Research Questions

Q. How can a stability-indicating RP-HPLC method be developed for Lumefantrine β-D-Glucuronide and its organic impurities?

  • Methodological Answer : Utilize a Central Composite Design (CCD) to optimize chromatographic parameters such as mobile phase composition, flow rate, and column temperature. Validate the method for specificity, linearity, precision, and robustness to ensure accurate quantification of degradation products and impurities under stressed conditions (e.g., acid/base hydrolysis, oxidation) .

Q. What reference standards are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use structurally analogous glucuronide conjugates (e.g., quercetin-7-O-β-D-glucuronide, estradiol-17-glucuronide) as reference standards. Calibrate mass spectrometry or HPLC-UV systems with these standards to account for matrix effects in plasma, urine, or dried blood spots (DBS) .

Q. How can enzymatic synthesis be applied to produce this compound?

  • Methodological Answer : Employ β-glucuronidase enzymes (e.g., porcine intestinal extracts) under optimized pH and temperature conditions to catalyze the conjugation of lumefantrine with glucuronic acid. Monitor reaction progress using TLC or HPLC and purify the product via preparative chromatography .

Advanced Research Questions

Q. How should discrepancies in glucuronide quantification across biological matrices be addressed?

  • Methodological Answer : Perform matrix-matched calibration using ultrafiltrate, plasma, or DBS samples to correct for interferences. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated glucuronides) and compare results across matrices to identify extraction efficiency variations .

Q. What experimental models are suitable for studying biliary excretion of this compound?

  • Methodological Answer : Use in vivo rat models with bile duct cannulation to collect bile samples post-administration. Quantify parent drug and glucuronide metabolites via LC-MS/MS and correlate excretion rates with hepatic transporter activity (e.g., MRP2) .

Q. How to design pharmacokinetic studies assessing drug interactions affecting this compound clearance?

  • Methodological Answer : Conduct crossover studies in animal or human cohorts co-administered with CYP3A4/P-gp inhibitors (e.g., ritonavir). Measure plasma concentrations of lumefantrine and its glucuronide using validated LC-MS methods, and apply non-compartmental analysis to calculate AUC, Cmax, and half-life changes .

Q. How can analytical challenges in distinguishing isomeric β-D-glucuronide metabolites be resolved?

  • Methodological Answer : Use chiral chromatography with polysaccharide-based columns or NMR spectroscopy (e.g., 1^1H NMR coupling constants) to differentiate positional isomers (e.g., 3-O vs. 4-O glucuronides). Validate isomer-specific fragmentation patterns via tandem MS .

Key Considerations for Experimental Design

  • Data Contradictions : When observing unexpected glucuronide stability or pharmacokinetic profiles, re-evaluate enzyme sources (e.g., microbial vs. mammalian β-glucuronidase) and validate assays with negative controls .
  • Advanced Techniques : For tissue distribution studies, combine microsampling (e.g., dried plasma spots) with high-sensitivity LC-MS to detect glucuronides in renal or hepatic tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.